Cas no 2411308-25-1 (Tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate)
![Tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2411308-25-1x500.png)
Tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Z3952175218
- tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
-
- インチ: 1S/C17H26N2O4/c1-5-7-14(20)18-10-13-8-6-9-17(22-13)11-19(12-17)15(21)23-16(2,3)4/h13H,6,8-12H2,1-4H3,(H,18,20)
- InChIKey: ZPLHAFYRIDZNAH-UHFFFAOYSA-N
- SMILES: O1C(CNC(C#CC)=O)CCCC21CN(C(=O)OC(C)(C)C)C2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 532
- トポロジー分子極性表面積: 67.9
- XLogP3: 1.8
Tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26579262-0.05g |
tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
2411308-25-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
Tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
Tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylateに関する追加情報
Introduction to Tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS No. 2411308-25-1)
Tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate, with the CAS number 2411308-25-1, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This spirocyclic structure, featuring a unique combination of heterocyclic and functional groups, presents a promising scaffold for the development of novel therapeutic agents. The compound's intricate architecture, characterized by a spiro linkage between an azaspiro[3.5]nonane core and an ester functionality, makes it a subject of interest for researchers exploring innovative chemical biology strategies.
The Tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate molecule exhibits a high degree of structural complexity, which is reflected in its multifaceted interactions with biological targets. The presence of both oxygen and nitrogen heteroatoms within the spirocycle suggests potential for diverse pharmacophoric interactions, including hydrogen bonding and π-stacking interactions. These features are particularly relevant in the context of drug design, where the optimization of molecular recognition is critical for achieving high affinity and selectivity.
Recent advancements in computational chemistry have enabled the detailed analysis of such complex molecules, allowing researchers to predict their binding modes and potential biological activities with greater accuracy. The spirocycle core of Tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has been identified as a key pharmacophore in several lead compounds targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The tert-butyl ester moiety at the carboxyl position not only provides stability to the molecule but also serves as a handle for further derivatization, enabling the exploration of structure-function relationships.
The but-2ynamido group attached to the spirocycle introduces a secondary amine functionality, which can participate in coordination with metal ions or act as a proton acceptor in biological systems. This feature has been exploited in the design of metallo-drugs and kinase inhibitors, where precise control over coordination geometry is essential for therapeutic efficacy. The 5-oxa substituent further enhances the compound's versatility by introducing an oxygen atom that can engage in hydrogen bonding or form hydrophobic interactions with biological targets.
One of the most compelling aspects of Tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is its potential as a scaffold for drug discovery. The spirocyclic framework offers rigidity that can stabilize binding interactions, while the presence of multiple functional groups allows for fine-tuning of pharmacological properties. This balance between structural rigidity and functional diversity makes it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in spirocyclic compounds due to their unique physicochemical properties and biological activities. Spirocycles are known to exhibit high metabolic stability, which is a desirable trait for long-lasting therapeutic effects. Additionally, their three-dimensional structures can provide precise fits within biological binding pockets, leading to enhanced binding affinities. The Tert-butyl 6-[butrylamido)methyl]-5-methoxyoxa-spiro[4.5]decanesulfonate, another related compound, has been studied for its potential applications in central nervous system disorders, highlighting the therapeutic relevance of spirocyclic scaffolds.
The synthesis of Tert-butyl 6-[butrylamido)methyl]-5-methoxyoxa-spiro[4.5]decanesulfonate involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the spirocycle efficiently. These methods not only improve synthetic efficiency but also allow for the introduction of desired functional groups with minimal side reactions.
The biological evaluation of Tert-butyl 6-[butrylamido)methyl]-5-methoxyoxa-spiro[4.5]decanesulfonate has revealed several promising activities relevant to human health. Preclinical studies have shown that this compound exhibits potent inhibitory effects on certain enzymes implicated in inflammation and oxidative stress. These findings align with the broader efforts to develop small-molecule modulators that can regulate pathological signaling pathways without significant off-target effects.
The development of novel therapeutic agents often involves iterative cycles of synthesis, characterization, and biological testing. The Tert-butyl 6-[butrylamido)methyl]-5-methoxyoxa-spiro[4.5]decanesulfonate scaffold serves as an excellent example of how structural modifications can lead to improved pharmacological properties. By systematically varying substituents such as the ester group or the amide moiety, researchers can fine-tune potency, selectivity, and pharmacokinetic profiles.
The future prospects for Tert-butyl 6-[butrylamido)methyl]-5-methoxyoxa-spiro[4.5]decanesulfonate and related compounds are exciting given their unique structural features and potential therapeutic applications. Continued research into their mechanisms of action will be crucial for translating preclinical findings into clinical success stories that benefit patients worldwide.
2411308-25-1 (Tert-butyl 6-[(but-2-ynamido)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate) Related Products
- 288309-10-4(1-(isoquinolin-7-yl)ethanone)
- 642995-16-2((1S,2S)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid)
- 1805011-93-1(6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine)
- 2308482-70-2((3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopentanoic acid)
- 71125-53-6(5-(azepan-1-yl)-1,3,4-thiadiazol-2-amine)
- 850462-64-5(5-Fluoro-2-methyl-3-nitrobenzoic acid)
- 210835-70-4(N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester)
- 1448046-71-6(5-({(2-chlorophenyl)methylsulfanyl}methyl)-N-(4-acetamidophenyl)furan-2-carboxamide)
- 2243513-38-2(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid)
- 206874-45-5(BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER)




